4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Description

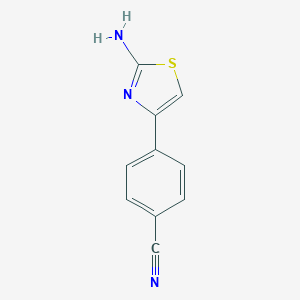

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-5-7-1-3-8(4-2-7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMZKOIZTSRIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365926 | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436151-85-8 | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile CAS number

An In-depth Technical Guide to 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a benzonitrile group attached to a 2-aminothiazole ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 2-aminothiazole moiety is a well-established pharmacophore present in a variety of clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, characterization, applications, and safety protocols, intended for researchers, scientists, and professionals in drug development.

PART 1: Physicochemical Properties and Identification

Precise identification and understanding the physicochemical properties of a compound are foundational to its application in research and development. This compound is identified by the CAS number 436151-85-8.[2][3][4]

Chemical Structure

The structure of this compound is depicted below, illustrating the connectivity of the benzonitrile and 2-aminothiazole rings.

Caption: Chemical structure of this compound.

Identifiers and Properties

| Property | Value | Source |

| CAS Number | 436151-85-8 | [2][3][4] |

| Molecular Formula | C₁₀H₇N₃S | [3][4] |

| Molecular Weight | 201.25 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| InChIKey | KKMZKOIZTSRIEM-UHFFFAOYSA-N | [4] |

| Monoisotopic Mass | 201.03606841 Da | [4] |

| Computed Property | Value | Source |

| XLogP3 | 2.3 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 201.03606841 | [4] |

| Topological Polar Surface Area | 90.9 Ų | [4] |

| Heavy Atom Count | 14 | [4] |

PART 2: Synthesis and Mechanistic Insights

The synthesis of this compound typically proceeds via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This reaction involves the condensation of a thiourea with an α-haloketone.

Synthetic Pathway

The logical synthetic route involves the reaction of 4-(bromoacetyl)benzonitrile with thiourea. The α-haloketone provides the C4 and C5 atoms of the thiazole ring, while thiourea provides the N1, C2, and S atoms, along with the 2-amino group.

Caption: General synthetic scheme for this compound.

Experimental Protocol (Exemplary)

-

Reaction Setup : To a solution of 4-(bromoacetyl)benzonitrile (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Reaction Execution : The mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether to remove any unreacted starting materials.

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

Causality of Experimental Choices:

-

Solvent : Ethanol is a common choice as it effectively dissolves both reactants and is relatively inert under the reaction conditions.

-

Stoichiometry : A slight excess of thiourea is used to ensure the complete consumption of the more expensive α-haloketone.

-

Temperature : Refluxing provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

-

Purification : Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

PART 3: Spectroscopic Characterization

Confirmation of the structure and assessment of the purity of the synthesized this compound are achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzonitrile ring (typically two doublets in the range of 7.5-8.0 ppm), a singlet for the thiazole proton (around 7.0-7.5 ppm), and a broad singlet for the amino protons (variable, typically 5.0-7.0 ppm). |

| ¹³C NMR | Resonances for the quaternary carbons of the thiazole and benzonitrile rings, signals for the aromatic CH carbons, the nitrile carbon (typically >110 ppm), and the carbons of the thiazole ring (with the C=N carbon appearing downfield). The carbon bearing the amino group will also have a characteristic shift. |

| FT-IR (ATR) | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), C=N and C=C stretching in the aromatic and thiazole rings (1500-1600 cm⁻¹), and C-S stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the compound (201.0361 m/z for [M]⁺). |

PART 4: Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry due to the synthetic accessibility of its functional groups for further modification.

Sources

A Technical Guide to 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile: Synthesis, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 4-(2-amino-1,3-thiazol-4-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. It details the compound's verified IUPAC nomenclature, physicochemical properties, and critical safety information. A central focus is the detailed elucidation of its synthesis via the Hantzsch thiazole reaction, including a step-by-step experimental protocol and a mechanistic breakdown. Furthermore, this document explores the biological significance derived from its constituent 2-aminothiazole and benzonitrile moieties, which are recognized as privileged scaffolds in the design of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking a practical and in-depth understanding of this valuable chemical entity.

Nomenclature and Compound Identification

The precise identification of a chemical entity is foundational for all scientific research, ensuring reproducibility and clear communication. The compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name and Verification

The confirmed IUPAC name for the molecule is This compound . This name is derived by identifying benzonitrile as the principal functional group, with the 2-amino-1,3-thiazol-4-yl group treated as a substituent at the 4-position of the benzene ring.[1]

Structural Representation

-

Molecular Formula: C₁₀H₇N₃S[2]

-

SMILES: C1=CC(=CC=C1C#N)C2=CSC(=N2)N

-

InChI Key: KKMZKOIZTSRIEM-UHFFFAOYSA-N

Key Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 436151-85-8 | [2] |

| Molecular Weight | 201.25 g/mol | [2] |

| Monoisotopic Mass | 201.03606841 Da |

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is essential for safe handling and experimental design.

Physicochemical Properties

The properties listed below are primarily computed values that serve as a reliable guide for experimental planning.

| Property | Value | Source(s) |

| Physical Description | White to beige crystals | [3] |

| XLogP3 | 2.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used at all times. Work should be conducted in a well-ventilated fume hood.

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Synthesis and Mechanistic Rationale

The construction of the 2-aminothiazole ring system is most effectively achieved through the Hantzsch Thiazole Synthesis , a classic and reliable condensation reaction first described in 1887.[4] This method is renowned for its high yields and operational simplicity, making it the preferred route for this class of heterocycles.[5][6]

Overview of the Hantzsch Thiazole Synthesis

The synthesis involves the reaction of an α-haloketone with a thioamide.[4][7] To generate the 2-amino-substituted thiazole core of the target molecule, thiourea is used as the thioamide component, reacting with an appropriate α-haloketone precursor.[5][8] For the synthesis of this compound, the specific reactants are 2-bromo-1-(4-cyanophenyl)ethan-1-one and thiourea .

Reaction Mechanism

The mechanism proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration.

-

S_N2 Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.[8]

-

Intramolecular Cyclization: Following a tautomerization step, the imine nitrogen attacks the electrophilic carbonyl carbon, forming a five-membered heterocyclic intermediate.[5][8]

-

Dehydration: The resulting intermediate undergoes elimination of a water molecule to form the stable, aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Reactants:

-

2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol or Methanol (solvent)

-

5% Sodium Carbonate (Na₂CO₃) solution (for workup)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 eq) in ethanol (approx. 10 mL per 5 mmol of ketone).

-

Addition of Thiourea: Add thiourea (1.2 eq) to the solution. The slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product may begin to precipitate as the hydrobromide salt.

-

Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes of the reaction mixture) while stirring. Causality: The basic Na₂CO₃ solution neutralizes the hydrobromic acid byproduct and deprotonates the product, causing the free base form, which is poorly soluble in water, to precipitate out of solution.[5]

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts and impurities.

-

Drying: Dry the collected solid product, either by air-drying or in a vacuum oven at a low temperature (40-50°C), to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Caption: Experimental workflow for the synthesis process.

Biological Significance and Therapeutic Potential

The structure of this compound is a composite of two key pharmacophores, suggesting its potential as a valuable building block in drug discovery.

The 2-Aminothiazole Scaffold: A Privileged Structure

The 2-aminothiazole (2-AT) core is recognized as a "privileged scaffold" in medicinal chemistry.[9] This designation is due to its presence in a wide array of biologically active compounds and approved drugs. Derivatives of 2-AT have demonstrated a remarkable range of activities, including:

-

Antimicrobial: The scaffold is a component of several cephalosporin antibiotics (e.g., Cefixime) and antifungal agents (e.g., Abafungin).[7][10]

-

Anticancer: Numerous 2-aminothiazole derivatives have shown cytotoxicity against various cancer cell lines.[10]

-

Anti-inflammatory: The core structure is explored for its potential to modulate inflammatory pathways.[10]

-

Antioxidant: Certain derivatives have shown significant potential in scavenging free radicals.[10][11]

The Role of the Benzonitrile Moiety

The benzonitrile group is a versatile functional group in drug design. The nitrile (-C≡N) group is a bioisostere for various functional groups and can act as a hydrogen bond acceptor. It is present in numerous approved drugs and is often critical for binding to target proteins. Its inclusion can enhance metabolic stability and modulate the pharmacokinetic profile of a molecule.[12]

Potential Applications

Given its hybrid structure, this compound is an attractive starting point for the development of novel therapeutic agents. Its primary application is as a key intermediate or building block for more complex molecules. For instance, derivatives of this core structure have been synthesized and evaluated as high-affinity radioligands for imaging metabotropic glutamate subtype-5 receptors (mGluR5), highlighting its relevance in neuroscience research.[13] Researchers can leverage the reactive amino group for further functionalization to explore a wide chemical space in the pursuit of new drugs targeting cancer, infectious diseases, and neurological disorders.

Conclusion

This compound is a well-defined chemical compound with a robust and accessible synthetic route via the Hantzsch thiazole synthesis. Its structure, combining the privileged 2-aminothiazole scaffold with the functionally significant benzonitrile moiety, makes it a molecule of high strategic value for professionals in drug discovery and medicinal chemistry. This guide provides the foundational knowledge required for its synthesis, safe handling, and strategic application in the development of next-generation therapeutics.

References

- PubChem. This compound.

- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

- SynArchive. Hantzsch Thiazole Synthesis. [Link]

- YouTube. synthesis of thiazoles. [Link]

- CUTM Courseware. Thiazole. [Link]

- MDPI.

- LookChem. CAS No.436151-85-8,4-(2-AMINO-THIAZOL-4-YL)-BENZONITRILE Suppliers. [Link]

- International Union of Crystallography. 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. [Link]

- PubChem. 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile.

- Sunway Pharm Ltd. This compound. [Link]

- PubChem. 4-[2-[(2R,3S)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile.

- ResearchGate.

- 2a biotech. This compound. [Link]

- EXCLI Journal.

- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

- NIH National Center for Biotechnology Information.

- PubChemLite. 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile. [Link]

- ACS Publications. Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. [Link]

- Preprints.org. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. CAS No.436151-85-8,4-(2-AMINO-THIAZOL-4-YL)-BENZONITRILE Suppliers [lookchem.com]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. youtube.com [youtube.com]

- 9. excli.de [excli.de]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Structurally, it integrates two key pharmacophores: the 2-aminothiazole ring, a privileged scaffold found in numerous FDA-approved drugs, and the benzonitrile moiety, a versatile functional group known for its role in molecular recognition and as a synthetic precursor. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its nomenclature and core physical properties. These identifiers are crucial for regulatory compliance, database retrieval, and experimental design.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 436151-85-8[1] |

| Molecular Formula | C₁₀H₇N₃S[1] |

| Molecular Weight | 201.25 g/mol [1] |

| InChIKey | KKMZKOIZTSRIEM-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=CC=C1C#N)C2=CSC(=N2)N[1] |

The physicochemical properties of a molecule dictate its behavior in various chemical and biological systems, influencing everything from solubility and reaction kinetics to bioavailability and membrane permeability.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.3 | Computed by PubChem[1] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Computed by PubChem[1] |

| Hydrogen Bond Acceptors | 3 (two N atoms, one S atom) | Computed by PubChem[1] |

| Appearance | Expected to be a solid powder | General knowledge |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF | [2] |

| Melting Point | Not experimentally reported in available literature. | |

Synthesis and Mechanism

The most prominent and efficient method for constructing the 2-aminothiazole core of this molecule is the Hantzsch Thiazole Synthesis .[3][4] This classic condensation reaction provides a direct and high-yielding pathway from simple starting materials.

Synthetic Pathway

The synthesis involves the reaction between an α-haloketone and a thioamide. For the target molecule, the specific precursors are 2-bromo-1-(4-cyanophenyl)ethanone and thiourea .

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack (Sₙ2) : The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the bromide ion.[5][6]

-

Intramolecular Cyclization : The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

-

Dehydration : The resulting heterocyclic alcohol readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[6]

Caption: Figure 1: Hantzsch Synthesis Workflow.

Experimental Protocol

The following is a representative laboratory-scale procedure for the synthesis.

-

Reaction Setup : In a round-bottom flask, combine 2-bromo-1-(4-cyanophenyl)ethanone (1.0 eq) and thiourea (1.2 eq).

-

Solvent Addition : Add a suitable solvent, such as ethanol or methanol, to the flask.[5]

-

Heating : Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na₂CO₃), to neutralize the HBr byproduct and precipitate the free base product.[5]

-

Isolation : Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

-

Washing and Drying : Wash the filter cake with water to remove any inorganic salts, followed by a small amount of cold ethanol. Allow the product to air dry or dry in a vacuum oven.

-

Purification (Optional) : If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or a solvent mixture (e.g., DMF/water) to yield the final product with high purity.[7]

Spectral Characterization

Spectroscopic analysis is essential for confirming the molecular structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of its constituent functional groups.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Benzonitrile Protons (AA'BB' system) | δ 7.6-7.9 ppm (d, 2H), δ 7.9-8.2 ppm (d, 2H)[8] |

| Thiazole Proton (H-5) | δ 7.0-7.4 ppm (s, 1H)[8] | |

| Amino Protons (-NH₂) | δ 5.5-6.5 ppm (broad s, 2H) | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | δ 118-120 ppm |

| Quaternary Carbon (C-CN) | δ 110-115 ppm | |

| Thiazole Carbons (C2, C4, C5) | δ 170 (C2), 145-150 (C4), 105-110 (C5) ppm | |

| Benzonitrile Carbons (CH) | δ 125-135 ppm | |

| FT-IR | N-H Stretch (primary amine) | 3300-3500 cm⁻¹ (two bands)[2] |

| C≡N Stretch (nitrile) | 2220-2260 cm⁻¹ (sharp, strong)[2] | |

| C=N Stretch (thiazole ring) | ~1640 cm⁻¹ | |

| Aromatic C=C Stretch | 1500-1600 cm⁻¹ |

| Mass Spec. | [M+H]⁺ (Monoisotopic) | m/z 202.0439 |

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its three main components: the nucleophilic amino group, the aromatic thiazole ring, and the electrophilic benzonitrile moiety.

Caption: Figure 2: Key Reactivity Sites.

-

The 2-Amino Group : This is the most reactive nucleophilic site on the molecule. It readily participates in reactions with a wide range of electrophiles.

-

Acylation : Reacts with acid chlorides or anhydrides (e.g., phthalic anhydride) to form the corresponding amides.[7]

-

Alkylation : Can be alkylated, though reaction conditions must be controlled to avoid competing N-alkylation at the thiazole ring nitrogen.

-

Schiff Base Formation : Condenses with aldehydes to form imines (Schiff bases).[9]

-

-

The Thiazole Ring : The ring itself is aromatic and can undergo electrophilic substitution. The powerful electron-donating amino group at the C2 position activates the C5 position, making it the most likely site for substitution. The ring nitrogen (N3) is basic and can be protonated or alkylated to form thiazolium salts.[4] Studies on 2-aminothiazole show that in its neutral form, the exocyclic amino group is often the primary site of reaction, while the ring nitrogen becomes more reactive upon deprotonation.[9]

-

The Benzonitrile Moiety :

-

Nitrile Group : This group is a key site for synthetic transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(2-amino-1,3-thiazol-4-yl)benzoic acid. Alternatively, it can be reduced using agents like LiAlH₄ or catalytic hydrogenation to the benzylamine derivative.[2]

-

Benzene Ring : The nitrile group is strongly electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution.

-

Applications in Research and Drug Discovery

The unique structural combination of this compound makes it a valuable scaffold and building block in pharmaceutical research.

-

Privileged Scaffold : The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types. This scaffold is present in numerous drugs, including antibiotics and kinase inhibitors.[10]

-

Kinase Inhibition : Many kinase inhibitors incorporate a 2-aminothiazole core, which often forms key hydrogen bonds within the ATP-binding pocket of the target kinase. The 4-cyanophenyl group can occupy adjacent hydrophobic pockets and provide additional binding interactions.

-

Synthetic Intermediate : This compound serves as a crucial starting material for the synthesis of more complex, biologically active molecules. Its reactive amino group and transformable nitrile function allow for diverse chemical modifications and library generation.[7]

-

Antimicrobial and Anticancer Research : Derivatives of 2-aminothiazole are extensively studied for their potential as antibacterial, antifungal, and anticancer agents.[10][11] The title compound is a logical precursor for developing novel therapeutic candidates in these areas.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its chemical properties are defined by the rich reactivity of the 2-aminothiazole ring and the synthetic utility of the benzonitrile group. A thorough understanding of its synthesis, spectral characteristics, and reactivity is paramount for its effective use as a building block in the design and development of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource for scientists aiming to harness the potential of this important chemical entity.

References

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- SynArchive. Hantzsch Thiazole Synthesis.

- YouTube. synthesis of thiazoles. (2019-01-19).

- ChemicalBook. 2-aminothiazole——Application, Synthesis, Reaction etc. (2020-03-25).

- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.

- PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- Benchchem. 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile.

- PubChem. This compound | C10H7N3S.

- International Union of Crystallography. 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. (2016-07-06).

- Mohamed Ezzat Khalifa. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- ACS Publications. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures.

- BMRB. bmse000284 Benzonitrile.

- The chemical structure of some biologically important benzonitrile derivatives.

- Benchchem. Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile.

- NCBI. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. (2006-07-12).

- Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity.

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

Sources

- 1. This compound | C10H7N3S | CID 2049589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. youtube.com [youtube.com]

- 7. iucrdata.iucr.org [iucrdata.iucr.org]

- 8. benchchem.com [benchchem.com]

- 9. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have observed that a compound's journey from a promising hit to a viable drug candidate is paved with data. Among the most foundational and influential of these data are the physical properties. They are the language a molecule speaks, dictating its behavior from the reaction flask to the patient's bloodstream. This guide is designed to provide a comprehensive, practical framework for understanding and determining the key physical characteristics of this compound. We will move beyond simple data points, focusing on the causality behind experimental choices and the profound implications of these properties for drug development. This is not just a technical sheet; it is a strategic manual for unlocking the full potential of this important molecular scaffold.

Core Physicochemical Profile

This compound is a heterocyclic molecule featuring an aminothiazole ring linked to a benzonitrile moiety. This structural arrangement confers a specific set of physical properties that are critical to its handling, formulation, and ultimate biological activity.

The PubChem database provides foundational computed properties for this molecule.[1] Its molecular formula is C₁₀H₇N₃S, corresponding to a molecular weight of approximately 201.25 g/mol .[1][2]

Table 1: Key Physical Properties of this compound

| Property | Value/Expected Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₇N₃S | Defines the elemental composition and exact mass.[1] |

| Molecular Weight | 201.25 g/mol | Influences diffusion, membrane transport, and adherence to guidelines like Lipinski's Rule of Five.[1][2] |

| Appearance | Typically a yellow to lemon-yellow solid.[3] | Provides a primary qualitative check for identity and purity. |

| Melting Point | >200 °C (Characteristic of a stable crystalline solid) | A sharp melting range is a key indicator of high purity.[4] A depressed and broad range suggests impurities. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF). | Crucial for formulation, bioavailability, and designing in vitro assays. Poor aqueous solubility is a common challenge to overcome.[5][6] |

| pKa (Predicted) | ~3.5-4.5 (basic, aminothiazole); ~16-17 (acidic, amino N-H) | Governs the ionization state at physiological pH (7.4), which profoundly impacts absorption, distribution, and target binding.[7][8] |

Expertise & Experience: The high melting point is indicative of a rigid, planar structure with strong intermolecular forces, likely hydrogen bonding from the amino group and dipole-dipole interactions from the nitrile. Its poor aqueous solubility is expected due to the predominantly aromatic, nonpolar surface area. Understanding the pKa of the basic aminothiazole nitrogen is paramount; at physiological pH, a significant fraction of the molecule will be protonated, influencing its interaction with cell membranes and biological targets.

Experimental Protocols for Property Determination

The following protocols are presented as a self-validating system. For instance, an impure sample identified by a broad melting range (Protocol 2.1) will predictably show inconsistent results in solubility and pKa studies.

Melting Point Determination (Capillary Method)

Causality: The energy required to disrupt a compound's crystal lattice is a precise physical constant. Impurities disrupt this lattice, reducing the energy needed for melting and causing it to occur over a wider temperature range.[4][9] This method provides a rapid and reliable assessment of purity.

Methodology:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.

-

Capillary Loading: Tap the open end of a capillary tube into the sample pile to collect a small amount of material. Invert the tube and drop it down a long glass tube onto a hard surface to pack the sample into the sealed end. The final sample height should be 2-3 mm.[10]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rate of 10-15 °C per minute to find a rough range.

-

Accurate Determination: With a fresh sample, heat rapidly to about 20 °C below the approximate melting point.[10] Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁ - T₂. A pure sample should have a range of ≤ 2 °C.[4]

Trustworthiness: Calibrate the thermometer of the apparatus using certified standards (e.g., benzoic acid, caffeine). A "mixed melting point" test, where the unknown is mixed with an authentic sample, can confirm identity; if there is no depression in the melting point, the compounds are identical.[4]

Caption: Workflow for accurate melting point determination.

Equilibrium Solubility Assessment (Shake-Flask Method)

Causality: A drug's therapeutic effect is contingent upon its ability to dissolve in physiological fluids. The shake-flask method determines the thermodynamic equilibrium solubility, which represents the maximum concentration of a compound that can be dissolved in a given solvent system.[5][6]

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.[11] Ensure enough solid is present that some remains undissolved at the end.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (typically 37 °C for biopharmaceutical relevance).[11] Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically done by centrifugation, followed by careful removal of the supernatant.[5][11] Filtration may be used, but one must account for potential adsorption of the compound to the filter material.[5]

-

Quantification: Dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH condition.

Trustworthiness: The protocol's validity rests on confirming that equilibrium has been reached (i.e., concentration does not increase with longer shaking times) and that the solid material remains physically and chemically stable throughout the experiment.[11]

pKa Determination (Potentiometric Titration)

Causality: The Henderson-Hasselbalch equation describes the relationship between pH and the ratio of a compound's protonated and deprotonated forms. Potentiometric titration systematically changes the pH of a solution containing the compound and measures the corresponding potential, allowing for the precise determination of the pKa, the pH at which the two forms are present in equal concentrations.[8][12]

Methodology:

-

Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if needed for solubility). A known ionic strength is maintained using a background electrolyte like KCl.[7][13]

-

Apparatus Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).[7]

-

Titration (for Basic pKa): Place the solution in a jacketed beaker on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition.[13]

-

Titration (for Acidic pKa): Repeat the process with a fresh sample, this time titrating with a standardized strong base (e.g., 0.1 M NaOH).

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the flattest part of the buffer region or the inflection point of the first derivative plot (ΔpH/ΔV).[12][14]

Trustworthiness: The accuracy of this method depends on the precise calibration of the pH meter, the use of standardized titrants, and accurate volume measurements. Purging the solution with nitrogen can prevent interference from dissolved CO₂.[7][13]

Caption: Relationship between physical properties and drug development.

Spectroscopic Profile

While not physical properties in the classical sense, spectroscopic data provide an unassailable fingerprint for molecular identity and structure confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons on the benzonitrile ring (typically in the 7-8 ppm region), a singlet for the proton on the thiazole ring, and a characteristically broad singlet for the two protons of the primary amine group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the nitrile carbon (~118 ppm), carbons of the thiazole ring (one of which would be significantly downfield due to attachment to two heteroatoms), and the carbons of the benzonitrile ring.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides definitive evidence for the key functional groups.[15]

-

~3400-3300 cm⁻¹: Two sharp peaks characteristic of the N-H stretching of a primary amine.

-

~2230-2220 cm⁻¹: A very strong, sharp peak for the C≡N (nitrile) stretch.[16]

-

~1650-1500 cm⁻¹: A complex region of peaks corresponding to C=C and C=N stretching within the aromatic and thiazole rings.

-

Conclusion

The physical properties of this compound are not merely data points to be cataloged; they are predictive tools that guide every stage of the drug development process. A meticulous and well-documented characterization of its melting point, solubility, and pKa provides the authoritative foundation needed for rational formulation design, accurate interpretation of biological data, and ultimately, the successful progression of drug candidates. The experimental frameworks provided herein are designed to ensure that this foundational data is not only accurate but also trustworthy, empowering researchers to make informed, data-driven decisions.

References

- PubChem. This compound | C10H7N3S. National Center for Biotechnology Information.

- ChemWhat. 3-(2-AMINO-THIAZOL-4-YL)-BENZONITRILE CAS#: 202664-32-2.

- IUCrData. 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. International Union of Crystallography. (2016).

- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022).

- University of Toronto. Experiment 1: Melting-point Determinations.

- University of Colorado Boulder. Melting point determination.

- World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. (2019).

- Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. (2012).

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006).

- Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC - NIH. (2013).

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024).

- University of Missouri–St. Louis. Potentiometric Titration of an Unknown Weak Acid.

- MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022).

- ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1.

Sources

- 1. This compound | C10H7N3S | CID 2049589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. iucrdata.iucr.org [iucrdata.iucr.org]

- 4. athabascau.ca [athabascau.ca]

- 5. scispace.com [scispace.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. who.int [who.int]

- 12. asdlib.org [asdlib.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Foreword: The Logic of Molecular Interrogation

In the realm of drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. The heterocyclic compound 4-(2-amino-1,3-thiazol-4-yl)benzonitrile, a molecule featuring the privileged 2-aminothiazole scaffold, represents a significant synthetic target due to the diverse biological activities associated with its class, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide eschews a simple recitation of analytical data. Instead, it presents a holistic and logical workflow for its structural elucidation, treating the process as an interrogation where each analytical technique poses a specific question to the molecule, and the resulting data are cross-examined to build an irrefutable case for its identity.

Our approach is grounded in a self-validating system. We begin with a plausible synthetic pathway, which provides a strong hypothesis for the final structure. This hypothesis is then systematically tested and confirmed through a battery of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.

Part 1: Synthesis as a Structural Blueprint - The Hantzsch Thiazole Reaction

The journey to elucidating a structure begins with its creation. The chosen synthetic route is not merely a means to an end; it is the first and most critical piece of evidence. For this compound, the most logical and widely employed method is the Hantzsch Thiazole Synthesis .[3][4][5] This classic condensation reaction is renowned for its reliability in constructing the thiazole ring from simple, well-defined precursors.

The causality behind this choice is clear: the reaction mechanistically dictates the precise connectivity of the atoms in the resulting heterocycle. It involves the condensation of an α-haloketone with a thioamide.[5][6] In our specific case, the precursors are:

-

α-Haloketone: 2-Bromo-1-(4-cyanophenyl)ethanone. This precursor provides the C4 and C5 atoms of the thiazole ring and the entire 4-cyanophenyl substituent.

-

Thioamide: Thiourea. This simple reagent provides the S1, C2, and N3 atoms of the ring, along with the crucial 2-amino group.

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration, making the predicted outcome—the formation of this compound—highly probable.[3][6]

Caption: Figure 1: Hantzsch Synthesis Workflow

Experimental Protocol: Hantzsch Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-cyanophenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Reaction Execution: Heat the mixture to reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup: After cooling to room temperature, the reaction mixture is poured into a beaker containing a dilute solution of sodium carbonate (Na₂CO₃) to neutralize any HBr formed.[3]

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the pure product.

This synthetic blueprint gives us a strong, evidence-based hypothesis for the structure. The subsequent spectroscopic analyses serve to rigorously confirm this hypothesis.

Part 2: Spectroscopic Cross-Examination

With a purified sample in hand, we proceed to the core of the elucidation process. We will employ a suite of spectroscopic techniques, each providing orthogonal data points that, when combined, leave no room for ambiguity. The combination of Mass Spectrometry, IR, and NMR spectroscopy is essential for a comprehensive structural analysis.[7][8][9]

A. Mass Spectrometry (MS): Answering "What is its Mass and Formula?"

The first question to the isolated compound is fundamental: what is its molecular weight and, by extension, its molecular formula? High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this.

-

Expected Molecular Formula: C₁₀H₇N₃S

-

Expected Monoisotopic Mass: 201.036068 Da

An ESI-HRMS experiment would be expected to show a prominent ion peak ([M+H]⁺) at m/z 202.0439. The exceptional mass accuracy of HRMS allows for the unambiguous confirmation of the elemental composition, ruling out other potential formulas with the same nominal mass. This result provides the first piece of corroborating evidence for the success of the Hantzsch synthesis.

B. Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, acting as a powerful tool for functional group identification. The IR spectrum of this compound is expected to display several characteristic absorption bands that validate the key components of its structure.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

| Nitrile (-C≡N) | Stretch | ~2225 cm⁻¹ | A sharp, strong, and highly characteristic peak confirming the presence of the benzonitrile moiety.[10] |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3450 - 3300 cm⁻¹ (two bands) | Confirms the primary amine group from the thiourea reactant. |

| Aromatic C-H | Stretch | 3100 - 3000 cm⁻¹ | Indicates the presence of the benzene and thiazole ring protons. |

| C=N / C=C | Ring Stretch | 1620 - 1500 cm⁻¹ | A series of bands corresponding to the aromatic systems of the thiazole and benzene rings. |

| -NH₂ | N-H Bend (Scissoring) | ~1640 cm⁻¹ | Further evidence for the primary amine group. |

The presence of a sharp peak around 2225 cm⁻¹ is particularly diagnostic, providing unequivocal evidence for the nitrile group. The dual peaks in the 3300-3450 cm⁻¹ region are likewise strong indicators of the -NH₂ group. This data set validates the incorporation of the key functional groups from both starting materials.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.

¹H NMR Analysis: This experiment reveals the number of different types of protons and their neighboring environments.

-

Benzonitrile Protons (AA'BB' System): The para-substituted benzene ring is expected to show two distinct signals, each integrating to 2 protons. These will appear as doublets in the aromatic region (δ 7.6-8.0 ppm). The protons ortho to the electron-withdrawing nitrile group will be further downfield than the protons ortho to the thiazole ring.

-

Thiazole Proton (H-5): A single proton is attached to the thiazole ring at the C5 position. With no adjacent protons, it will appear as a sharp singlet (δ ~7.0-7.3 ppm).

-

Amino Protons (-NH₂): The two protons of the amino group are chemically equivalent and will typically appear as a broad singlet (δ ~5.0-6.0 ppm). This signal's broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to proton-deuterium exchange.

¹³C NMR Analysis: This experiment provides a count of the unique carbon environments in the molecule.

| Carbon Atom(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 (Thiazole) | ~168 ppm | Attached to two electronegative nitrogen atoms (in its imino tautomer form) and sulfur. |

| C4 (Thiazole) | ~150 ppm | Part of the aromatic thiazole ring and attached to the phenyl ring. |

| C5 (Thiazole) | ~110 ppm | The protonated carbon of the thiazole ring. |

| C (Benzonitrile, ipso to Thiazole) | ~135 ppm | Quaternary aromatic carbon. |

| CH (Benzonitrile, ortho to Thiazole) | ~129 ppm | Aromatic methine carbons. |

| CH (Benzonitrile, ortho to CN) | ~133 ppm | Aromatic methine carbons, deshielded by the nitrile group. |

| C (Benzonitrile, ipso to CN) | ~112 ppm | Quaternary carbon attached to the nitrile group. |

| -C≡N (Nitrile) | ~119 ppm | Characteristic chemical shift for a nitrile carbon.[10][11] |

This predicted data, summarized in the tables below, provides a complete and internally consistent picture of the molecule's carbon-hydrogen framework.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to -CN) | ~7.85 | Doublet (d) | 2H |

| Aromatic H (ortho to thiazole) | ~7.70 | Doublet (d) | 2H |

| Thiazole H-5 | ~7.20 | Singlet (s) | 1H |

| Amino (-NH₂) | ~5.50 | Broad Singlet (br s) | 2H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiazole) | ~168 |

| C4 (Thiazole) | ~150 |

| C-ipso (to Thiazole) | ~135 |

| C-ortho (to -CN) | ~133 |

| C-ortho (to Thiazole) | ~129 |

| C≡N | ~119 |

| C-ipso (to -CN) | ~112 |

| C5 (Thiazole) | ~110 |

Part 3: The Integrated Elucidation Workflow - A Self-Validating Conclusion

The power of this multi-technique approach lies in its synergy. No single technique provides the complete picture, but together they form a logical, self-validating workflow that confirms the structure of this compound beyond any reasonable doubt.

Caption: Figure 2: Integrated Structure Elucidation Logic

This workflow demonstrates our core principle: the synthetic hypothesis is independently and sequentially confirmed by mass spectrometry (correct formula), infrared spectroscopy (correct functional groups), and finally, NMR spectroscopy (correct atomic arrangement). For ultimate confirmation, especially for pharmaceutical applications, single-crystal X-ray diffraction could be performed. This technique would provide precise bond lengths, bond angles, and crystal packing information, serving as the final, incontrovertible proof of the elucidated structure.[12]

Conclusion

References

- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO.

- National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- YouTube. (2019, January 19). synthesis of thiazoles.

- CUTM Courseware. (n.d.). Thiazole.

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

- ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.

- International Union of Crystallography (IUCr). (2016). 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile.

- MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

- Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

- ResearchGate. (n.d.). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane.

- SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[FTIR] - Spectrum.

- PubChem. (n.d.). This compound.

- Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000284 Benzonitrile.

- Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.

- Sepux. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.

- Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry.

- YouTube. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:436151-85-8.

- ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

- National Center for Biotechnology Information (NCBI). (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile.

- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

- PubMed. (n.d.). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- Pharmaffiliates. (n.d.). 4-(2-((2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile.

- MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.

- PubChemLite. (n.d.). 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. youtube.com [youtube.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. benchchem.com [benchchem.com]

- 11. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]

- 12. journals.iucr.org [journals.iucr.org]

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound (CAS No: 436151-85-8), a key heterocyclic intermediate in pharmaceutical research and development.[1][2] The document delves into the core chemical principles, offers a detailed, field-proven experimental protocol, and presents a mechanistic rationale for the procedural choices. The primary focus is on the Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the 2-aminothiazole scaffold.[3] This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded resource for the preparation of this valuable building block.

Introduction and Significance

This compound is a bifunctional molecule featuring a nucleophilic aminothiazole ring and an electrophilic benzonitrile moiety. This unique electronic profile makes it a highly versatile precursor in the synthesis of complex molecular architectures, particularly in the discovery of novel therapeutic agents targeting cancer and infectious diseases.[4][5] The 2-aminothiazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and other key binding interactions with biological targets.[6] Understanding its synthesis is therefore of paramount importance for drug development professionals.

Compound Profile:

-

IUPAC Name: this compound[7]

-

Molecular Formula: C₁₀H₇N₃S[7]

-

Molecular Weight: 201.25 g/mol [7]

-

CAS Number: 436151-85-8[7]

The Core Synthetic Strategy: Hantzsch Thiazole Synthesis

The most reliable and industrially scalable method for preparing this compound is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. This reaction is a classic condensation method that forms a thiazole ring from an α-haloketone and a thioamide-containing compound.[8] For the synthesis of a 2-aminothiazole, thiourea is the ideal and most common thioamide component.[9]

The overall transformation for our target molecule is the reaction between 2-bromo-1-(4-cyanophenyl)ethanone (also known as 4-cyanophenacyl bromide) and thiourea .

Mechanistic Insights: A Step-wise Causality

The Hantzsch synthesis is not a simple mixing of reagents; it is a sequential process where each step enables the next. Understanding this mechanism is critical for troubleshooting and optimization.

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of 2-bromo-1-(4-cyanophenyl)ethanone. This is a standard Sₙ2 reaction that displaces the bromide ion and forms an isothiouronium salt intermediate.[10] The choice of a good leaving group, like bromide, is crucial for facilitating this initial step.

-

Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This intramolecular step forms a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

-

Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring, driving the reaction to completion.[10]

This mechanistic sequence explains the high yields and purity often associated with the Hantzsch synthesis; the formation of the stable aromatic ring is a strong thermodynamic driving force.[10]

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the Hantzsch synthesis for this compound.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:436151-85-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. people.csail.mit.edu [people.csail.mit.edu]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. This compound | C10H7N3S | CID 2049589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. chemhelpasap.com [chemhelpasap.com]

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile derivatives synthesis

An In-depth Technical Guide to the Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. When coupled with a benzonitrile group at the 4-position, the resulting this compound framework serves as a critical pharmacophore for a range of biological targets, including kinases, phosphodiesterases, and various receptors. This guide provides a comprehensive overview of the synthetic strategies employed to construct these valuable derivatives. We will delve into the mechanistic underpinnings of the classical Hantzsch thiazole synthesis, explore modern variations, and present detailed, field-tested protocols. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Significance of the this compound Scaffold

The unique electronic and structural features of the 2-aminothiazole ring system allow it to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-stacking, and coordination with metal ions. The nitrile group on the appended benzene ring is a powerful hydrogen bond acceptor and can also serve as a linchpin for further chemical modification. This combination of functionalities has led to the discovery of numerous potent and selective inhibitors of various enzymes. A notable example is the kinase inhibitor Dasatinib, which, although not containing the precise benzonitrile substituent, highlights the therapeutic importance of the 2-aminothiazole core. The synthesis of derivatives of this compound is therefore a topic of considerable interest in the pursuit of new therapeutic agents.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most prevalent and versatile method for the construction of the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or a related thioamide derivative.

General Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The sulfur atom of the thiourea, acting as the nucleophile, attacks the electrophilic carbon of the α-haloketone. This results in the formation of an S-alkylated isothiouronium salt intermediate.

-

Intramolecular Cyclization and Dehydration: The amino group of the intermediate then attacks the carbonyl carbon in an intramolecular fashion, leading to a tetrahedral intermediate. Subsequent dehydration yields the final 2-aminothiazole ring.

Synthesis of the Key Precursor: 2-Bromo-1-(4-cyanophenyl)ethan-1-one

A critical starting material for the synthesis of this compound derivatives via the Hantzsch route is the α-haloketone, 2-bromo-1-(4-cyanophenyl)ethan-1-one.

Experimental Protocol: Bromination of 4-Cyanoacetophenone

-

Setup: To a solution of 4-cyanoacetophenone (1.0 eq) in a suitable solvent such as acetic acid or chloroform, add bromine (1.0-1.2 eq) dropwise at room temperature. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed with water to remove any residual acid, and then dried.

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 2-bromo-1-(4-cyanophenyl)ethan-1-one.

| Reagent | Molar Eq. | Notes |

| 4-Cyanoacetophenone | 1.0 | Starting material |

| Bromine | 1.0-1.2 | Brominating agent |

| Acetic Acid | - | Solvent |

Hantzsch Condensation to Form the Thiazole Ring

With the α-haloketone in hand, the final condensation with thiourea can be performed.

Experimental Protocol: Synthesis of 4-(4-Cyanophenyl)-1,3-thiazol-2-amine

-

Reaction: A mixture of 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 eq) and thiourea (1.0-1.2 eq) in a polar solvent like ethanol is heated to reflux. The reaction progress is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the resulting solid is collected by filtration. The solid is then washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

Neutralization and Purification: The collected solid, which is the hydrobromide salt of the product, is suspended in water and neutralized with a base such as sodium bicarbonate or ammonium hydroxide to a pH of 7-8. The resulting free base is filtered, washed with water, and dried to yield 4-(4-cyanophenyl)-1,3-thiazol-2-amine. Further purification can be achieved by recrystallization.

| Reagent | Molar Eq. | Notes |

| 2-Bromo-1-(4-cyanophenyl)ethan-1-one | 1.0 | α-haloketone |

| Thiourea | 1.0-1.2 | Thioamide source |

| Ethanol | - | Solvent |

| Sodium Bicarbonate | - | Base for neutralization |

Visualization of the Hantzsch Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of this compound.

Modifications and Alternative Synthetic Routes

While the Hantzsch synthesis is the workhorse for accessing 2-aminothiazoles, several other methods have been developed, some of which offer advantages in terms of substrate scope or reaction conditions.

From α-Thiocyanatoketones

An alternative approach involves the reaction of an α-thiocyanatoketone with an amine. This method can be particularly useful for the synthesis of N-substituted 2-aminothiazoles. The synthesis of the starting α-thiocyanatoketone can be achieved by reacting the corresponding α-haloketone with a thiocyanate salt.

One-Pot Syntheses

To improve efficiency and reduce waste, one-pot procedures have been developed. For instance, the reaction of an acetophenone derivative, a thiourea, and an oxidizing agent can directly lead to the formation of the 2-aminothiazole ring, bypassing the need to isolate the α-halo- or α-thiocyanatoketone intermediate.

Visualization of the Core Synthetic Logic

Caption: Retrosynthetic analysis of this compound.

Characterization

The synthesized this compound and its intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The characteristic chemical shifts of the thiazole ring protons and carbons, as well as the aromatic protons of the benzonitrile moiety, provide definitive structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amino (N-H), nitrile (C≡N), and aromatic groups.

-

Melting Point (mp): The melting point is a useful indicator of purity.

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a well-established field, with the Hantzsch synthesis remaining the most reliable and widely used method. The continued development of more efficient, sustainable, and versatile synthetic methodologies will undoubtedly facilitate the discovery of novel drug candidates based on this important scaffold. Future research may focus on the development of catalytic and asymmetric syntheses to access chiral 2-aminothiazole derivatives, further expanding the chemical space available for drug discovery.

References

- Pattan, S. R., et al. (2009). Synthesis and Anticonvulsant Activity of Some Novel 4-(4-Substituted Phenyl)-Thiazol-2-Yl-Amine Derivatives. Rasayan Journal of Chemistry, 2(2), 325-330. [Link]

- M.C. Judd, et al. (2016). One-Pot Synthesis of 2-Aminothiazoles from α-Haloketones and Thiourea. Organic & Biomolecular Chemistry, 14, 7344-7349. [Link]

biological activity of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

An In-depth Technical Guide to the Biological Activity of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Abstract

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds, including several clinically approved drugs.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a focal point in medicinal chemistry. This guide provides a comprehensive technical overview of a key derivative, this compound (ATB), a versatile building block and a pharmacophore of significant interest. We will explore its synthesis, delve into its multifaceted biological activities with a primary focus on anticancer and antimicrobial applications, and present detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 2-aminothiazole scaffold.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a fundamental component of various natural products, most notably Vitamin B1 (thiamine).[2] In synthetic medicinal chemistry, the 2-aminothiazole variant has emerged as a cornerstone for developing novel therapeutic agents. Its prevalence in approved drugs like the kinase inhibitor Dasatinib underscores its value in targeting complex disease pathways.[1]

The molecule this compound (ATB) combines this potent 2-aminothiazole ring with a benzonitrile group. This specific combination offers a unique platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The nitrile group, in particular, can act as a hydrogen bond acceptor or a reactive handle for further chemical elaboration, enhancing the molecule's ability to bind to biological targets.[3]

Chemical Profile: this compound

| Property | Value | Reference |

| CAS Number | 436151-85-8 | [4][5] |

| Molecular Formula | C₁₀H₇N₃S | [4][5] |

| Molecular Weight | 201.25 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CC(=CC=C1C#N)C2=CSC(=N2)N | [4] |

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The primary and most reliable method for constructing the 4-aryl-2-aminothiazole core of ATB is the Hantzsch thiazole synthesis, first described in 1887.[2] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Causality of Experimental Choice: The Hantzsch synthesis is favored due to its operational simplicity, high yields, and the ready availability of starting materials. The mechanism proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of ATB

This protocol is a representative example and must be adapted and performed under appropriate laboratory safety standards.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(4-cyanophenyl)ethan-1-one in ethanol.

-

Addition of Thiourea: Add 1.1 equivalents of thiourea to the solution. The slight excess of thiourea ensures the complete consumption of the α-haloketone.

-

Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate or a similar weak base to neutralize the hydrobromide salt formed during the reaction. This step is crucial as it deprotonates the thiazole nitrogen, reducing the product's solubility in the reaction medium and inducing precipitation.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and salts. If necessary, the product can be further purified by recrystallization from ethanol to yield pure this compound.

Biological Activity and Therapeutic Potential

The ATB scaffold is a precursor to a wide range of derivatives with significant biological activities. Research has primarily focused on its anticancer and antimicrobial properties.

Anticancer Activity

The 2-aminothiazole core is a recognized pharmacophore in the design of kinase inhibitors.[1] Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of ATB have been extensively evaluated for their ability to inhibit various kinases and suppress cancer cell proliferation.

Mechanism of Action: Kinase Inhibition